molecular formula C20H22ClFN2O B5571886 (3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine

(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine

Cat. No. B5571886
M. Wt: 360.9 g/mol
InChI Key: SPMUQSDOJCCKQE-QFBILLFUSA-N
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Description

(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine is a useful research compound. Its molecular formula is C20H22ClFN2O and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1404692 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : A study focused on synthesizing and characterizing similar heterocyclic compounds, emphasizing their potential in developing new drugs, particularly as anti-cancer agents. Their stability and reactivity were investigated using techniques like X-ray diffraction, NMR, and DFT calculations (Murthy et al., 2017).

  • Polyamide Synthesis : Research on synthesizing novel fluorinated polyamides containing pyridine and sulfone moieties explored the use of diamines similar to the compound . These polyamides demonstrated significant thermal stability and could be potential materials for various industrial applications (Liu et al., 2013).

  • Anti-Cancer Activity : Another study investigated fluoro-substituted benzo[b]pyran for its anti-lung cancer activity. The synthesis of related compounds and their efficacy against various cancer cell lines were examined, highlighting the therapeutic potential of such compounds (Hammam et al., 2005).

  • Aurora Kinase Inhibition : Research on Aurora kinase inhibitors identified compounds structurally related to (3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine. These compounds could be beneficial in cancer treatment by inhibiting Aurora A kinase (ロバート ヘンリー,ジェームズ, 2006).

  • Polyimide Production : Research into synthesizing transparent aromatic polyimides with high refractive indices involved compounds similar to the one . Such polyimides could be useful in optoelectronic applications due to their unique optical properties (Tapaswi et al., 2015).

  • Herbicidal Activity : A study focused on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, a compound related to the one , showing its potential as a herbicide (Liu Chang-chun, 2006).

  • Antibacterial Activity : Research on novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a similar pyrrolidinyl group showed significant antibacterial activity, highlighting the medical applications of such compounds (Asahina et al., 2008).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c1-13-4-6-14(7-5-13)16-11-24(12-19(16)23(2)3)20(25)15-8-9-18(22)17(21)10-15/h4-10,16,19H,11-12H2,1-3H3/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUQSDOJCCKQE-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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